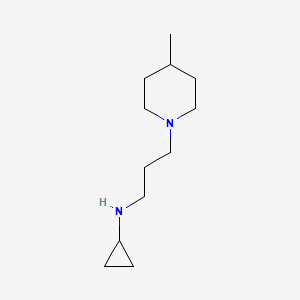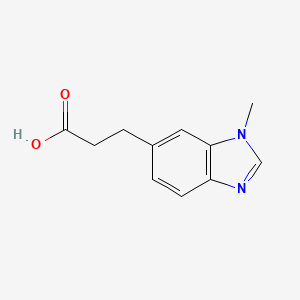
Shekkanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shekkanin is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It has been traditionally used in Chinese medicine for its anti-inflammatory and wound-healing properties. Recent studies have highlighted its potential in various scientific fields, including chemistry, biology, and medicine, due to its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Shekkanin can be synthesized through several methods, including the oxidative coupling of 2-hydroxy-1,4-naphthoquinone with various aromatic aldehydes. The reaction typically involves the use of catalysts such as ceric ammonium nitrate in an organic solvent like acetonitrile. The reaction conditions often require refluxing the mixture for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through column chromatography to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Shekkanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild acidic or basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Shekkanin serves as a precursor for the synthesis of various bioactive compounds.
Biology: It exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the formulation of skincare products due to its wound-healing properties.
Wirkmechanismus
Shekkanin exerts its effects through multiple molecular targets and pathways:
PAK1 Inhibition: This compound inhibits the activity of p21-activated kinase 1, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Reactive Oxygen Species (ROS) Modulation: This compound modulates ROS levels, triggering oxidative stress and cell death in cancer cells.
Signal Transduction Pathways: It affects various signaling pathways, including ERK, MAPK, and JNK, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Shekkanin is compared with other naphthoquinone derivatives such as:
Shikonin: Similar in structure and also derived from Lithospermum erythrorhizon, Shikonin exhibits similar biological activities but differs in its specific molecular targets and pathways.
Plumbagin: Another naphthoquinone derivative with anticancer properties, Plumbagin targets different signaling pathways compared to this compound.
Juglone: Known for its antimicrobial and anticancer activities, Juglone has a different mechanism of action involving the inhibition of topoisomerase enzymes.
This compound’s uniqueness lies in its specific inhibition of PAK1 and its ability to modulate ROS levels, making it a promising candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOURESJATUGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)


![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)




